Dicyclobutylmethanamine

CAS No.: 89770-46-7

Cat. No.: VC8149311

Molecular Formula: C9H17N

Molecular Weight: 139.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89770-46-7 |

|---|---|

| Molecular Formula | C9H17N |

| Molecular Weight | 139.24 g/mol |

| IUPAC Name | di(cyclobutyl)methanamine |

| Standard InChI | InChI=1S/C9H17N/c10-9(7-3-1-4-7)8-5-2-6-8/h7-9H,1-6,10H2 |

| Standard InChI Key | VWHSNGZQBUUEBK-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C(C2CCC2)N |

| Canonical SMILES | C1CC(C1)C(C2CCC2)N |

Introduction

Chemical Identity and Structural Features

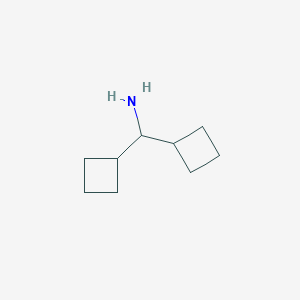

Dicyclobutylmethanamine, systematically named 1,1-dicyclobutylmethanamine, belongs to the class of alicyclic amines. Its structure consists of a central methylamine group () flanked by two cyclobutyl rings. Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 139.23 g/mol | |

| Boiling point | 95.6 ± 8.0 °C | |

| Density | 0.8 ± 0.1 g/cm³ | |

| LogP (partition coefficient) | 1.88 |

The strained cyclobutane rings introduce conformational rigidity, influencing its reactivity and binding affinity in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Dicyclobutylmethanamine is typically synthesized via alkylation or reductive amination strategies:

-

Alkylation of methylamine: Reacting methylamine with cyclobutylmethyl chloride under basic conditions:

Yields are optimized using catalysts like sodium hydroxide.

-

Reductive amination: Cyclobutanone reacts with methylamine in the presence of reducing agents (e.g., NaBHCN) to form the secondary amine .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and purity. Key steps include:

Physicochemical and Spectroscopic Properties

Stability and Solubility

-

Storage: Requires airtight containers under inert gas (N or Ar) at 4°C to prevent oxidation .

-

Solubility: Miscible in polar solvents (e.g., ethanol, DMF) but insoluble in water .

Spectroscopic Characterization

-

IR spectrum: Peaks at 3665 cm (N-H stretch) and 700–850 cm (C-Cl contamination from solvents) .

-

NMR: -NMR signals at δ 2.5–4.0 ppm (cyclobutane protons) and δ 1.2 ppm (tert-butoxy groups in derivatives) .

Applications in Medicinal Chemistry

Drug Development

-

Antidepressants: Structural analog of tricyclic antidepressants (TCAs) with reduced cardiotoxicity .

-

Antiviral agents: Explored as a scaffold for nucleoside analogs targeting viral polymerases .

Biochemical Probes

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume